![molecular formula C13H13N3OS B3049742 N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea CAS No. 21780-68-7](/img/structure/B3049742.png)
N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
Overview
Description
N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU belongs to the class of thiourea compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Chemosensors for Environmental and Biological Applications
Thiourea derivatives, including N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, have demonstrated significant utility as chemosensors. These compounds are adept at detecting various anions and neutral analytes through colorimetric and fluorimetric methods, thanks to their ability to establish inter- and intramolecular hydrogen bonding facilitated by their S- and N- sites. Such characteristics make them ideal for the detection of environmental pollutants and for applications in biological, agricultural, and environmental samples. Their sensitive and selective sensing capabilities are essential for monitoring and managing the presence of harmful substances in diverse settings (Al-Saidi & Khan, 2022).
Radioprotection in Agricultural Research
Research into novel thiourea compounds, such as N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, has uncovered their potential radioprotective effects on plant development. Studies involving pea seeds have demonstrated that certain thiourea derivatives can significantly mitigate the genetic effects of gamma rays, enhancing plant germination, survival, and mutation induction rates. This indicates their potential in improving crop resistance and productivity through protective measures against harmful radiation (Mehandjiev et al., 2002).
Coordination Chemistry and Metal Complexes
Thiourea derivatives are also prominent in the field of coordination chemistry due to their ability to act as ligands, forming complexes with various metals. These complexes exhibit a range of biological and medicinal applications, highlighting the compound's versatility. The interaction of thiourea derivatives with metals like Cu, Ag, and Au has been explored for potential uses in pharmaceutical chemistry and analytical applications, particularly as chemosensors for detecting anions and cations in environmental and biological samples (Khan et al., 2020).
Gold Leaching in Mineral Processing
In the realm of extractive metallurgy, thiourea, including derivatives like N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea, has been investigated as an alternative leaching agent to cyanide for gold extraction. Research has shown that thiourea can effectively solubilize gold under certain conditions, offering a potentially less toxic and more environmentally friendly alternative for gold recovery from mineral resources (Li & Miller, 2006).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-17-11-7-5-10(6-8-11)15-13(18)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCDNWLGSCLQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176184 | |
Record name | N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea | |
CAS RN |
21780-68-7 | |
Record name | N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021780687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150533 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21780-68-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-METHOXYPHENYL)-N'-(2-PYRIDINYL)THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNK7D3WZ5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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